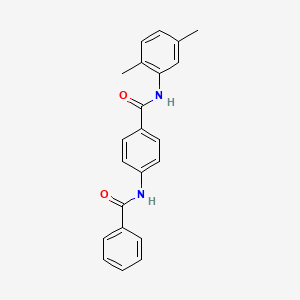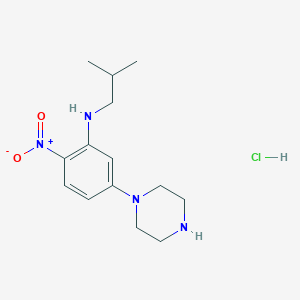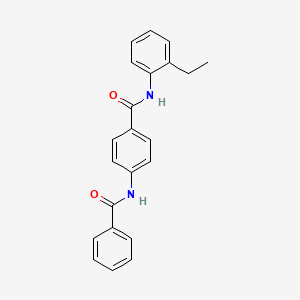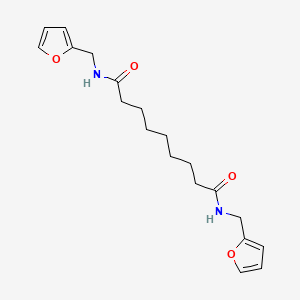
4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide
Overview
Description
4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. ECM proteins, such as collagen and elastin, provide structural support to tissues and organs. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammatory diseases. BB-94 has been extensively studied for its potential therapeutic applications in cancer, arthritis, and other diseases.
Mechanism of Action
4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide inhibits the activity of MMPs by binding to the active site of the enzyme, which prevents the enzyme from degrading the ECM proteins. 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide is a broad-spectrum inhibitor of MMPs, which means it can inhibit multiple types of MMPs. 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been shown to be more potent than other MMP inhibitors, such as TIMP-1 and TIMP-2.
Biochemical and physiological effects:
4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor invasion and metastasis, the reduction of cartilage and joint destruction in arthritis, the improvement of cardiac function in heart failure, and the protection of neurons in neurological disorders. 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has also been shown to have anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has several advantages for lab experiments, including its broad-spectrum inhibition of MMPs, its high potency, and its ability to inhibit both soluble and membrane-bound MMPs. However, 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has some limitations, including its potential toxicity and off-target effects. 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide can also affect the activity of other enzymes, such as ADAMs and ADAMTSs, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the research on 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide, including the development of more selective MMP inhibitors, the optimization of the pharmacokinetics and pharmacodynamics of 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide, the evaluation of the combination therapy of 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide with other anti-cancer drugs, and the exploration of the potential applications of 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide in other diseases, such as fibrosis and neurodegeneration. The development of new techniques for the delivery of 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide to the target tissues and cells is also an important area of research.
Scientific Research Applications
4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, arthritis, and other diseases. In cancer, MMPs play a crucial role in tumor invasion and metastasis by degrading the ECM proteins. 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been shown to inhibit the invasion and metastasis of cancer cells in vitro and in vivo. In arthritis, MMPs are involved in the degradation of cartilage and joint tissues. 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has been shown to reduce the severity of arthritis in animal models. 4-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide has also been studied for its potential applications in cardiovascular diseases, neurological disorders, and other diseases.
properties
IUPAC Name |
4-benzamido-N-(2,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-8-9-16(2)20(14-15)24-22(26)18-10-12-19(13-11-18)23-21(25)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNDLPIMXTHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4170442.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4170457.png)


![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4170471.png)
![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4170475.png)
amino]benzamide](/img/structure/B4170496.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4170498.png)

![N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide](/img/structure/B4170506.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-phenylglycinamide](/img/structure/B4170532.png)

